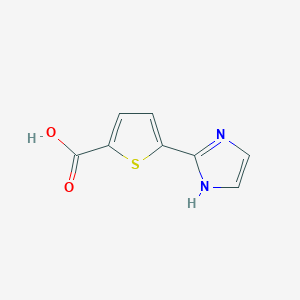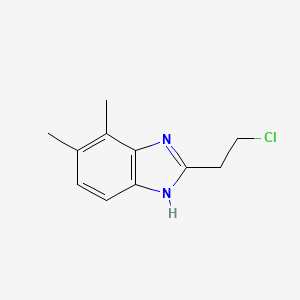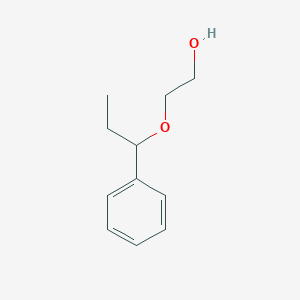
2-(1-phenylpropoxy)ethanol
Overview
Description
2-(1-Phenylpropoxy)ethanol is an organic compound with the molecular formula C11H16O2. It is a colorless liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of a phenyl group attached to a propoxy group, which is further connected to an ethanol moiety.
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are currently unknown .
Biochemical Pathways
Ethanol, a related compound, is known to be involved in various biochemical pathways, including the conversion into acetyl-coa, a central precursor for myriad biochemicals .
Result of Action
The molecular and cellular effects of 2-(1-phenylpropoxy)ethanol’s action are currently unknown due to the lack of specific research on this compound .
Preparation Methods
2-(1-Phenylpropoxy)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenyl-1,3-dioxolane with triethylaluminum in dichloromethane at temperatures ranging from 0°C to 20°C . This method yields a high purity product and is widely used in laboratory settings. Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.
Chemical Reactions Analysis
2-(1-Phenylpropoxy)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phenylpropanoic acid, while reduction can produce phenylpropanol .
Scientific Research Applications
2-(1-Phenylpropoxy)ethanol has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology and medicine, it is studied for its potential biological activity and effects on cell function and signal transduction. The compound is also used in industrial applications, such as the production of fragrances and flavorings .
Comparison with Similar Compounds
2-(1-Phenylpropoxy)ethanol can be compared to other similar compounds, such as phenoxyethanol and phenylpropanol. Phenoxyethanol, for instance, is used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties . Phenylpropanol, on the other hand, is used in the synthesis of various organic compounds and has applications in the fragrance industry . The unique structure of this compound, with its phenylpropoxy group, distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
2-(1-phenylpropoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHAMPAEWGJKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541158 | |
| Record name | 2-(1-Phenylpropoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91968-37-5 | |
| Record name | 2-(1-Phenylpropoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


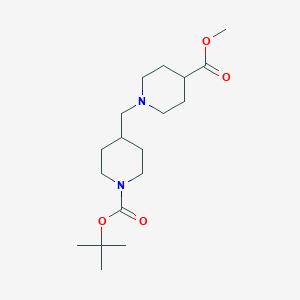
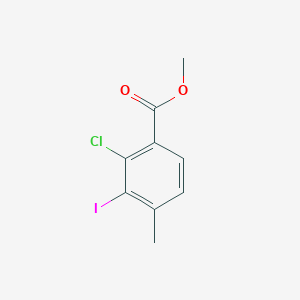
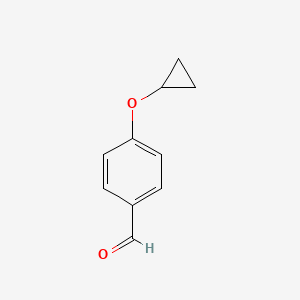
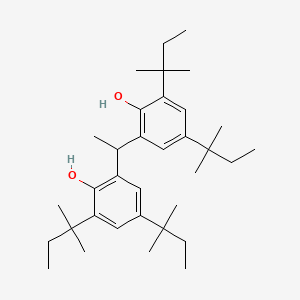
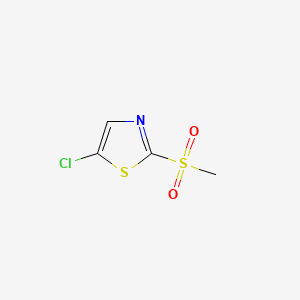
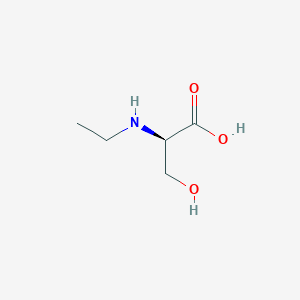
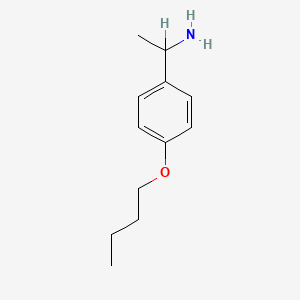
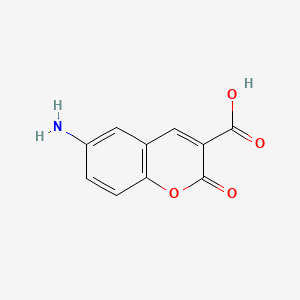
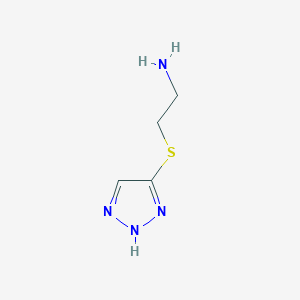
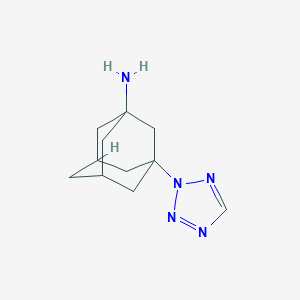
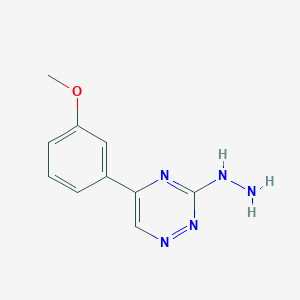
![[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B3058754.png)
